molecular formula C19H26O5 B025893 Colletruncoic acid CAS No. 104993-01-3

Colletruncoic acid

Cat. No. B025893
M. Wt: 334.4 g/mol
InChI Key: KYDBWGRCKWMGOO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colletrunic acid is a secondary metabolite produced by Colletotrichum fungi. It is a cyclic tetrapeptide with a unique structure and has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of colletrunic acid is not fully understood. However, it has been suggested that it exerts its biological activities by interacting with cellular targets. Colletrunic acid has been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been found to inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

Colletrunic acid has been found to exhibit various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Colletrunic acid has also been found to modulate the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and DNA repair.

Advantages And Limitations For Lab Experiments

Colletrunic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been found to exhibit potent biological activities at low concentrations. However, colletrunic acid has some limitations for lab experiments. It is a complex compound, and its synthesis requires specialized equipment and expertise. It is also a relatively new compound, and its biological activities are not fully understood.

Future Directions

There are several future directions for research on colletrunic acid. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to explore its mechanism of action and identify its cellular targets. Additionally, the synthesis of analogs of colletrunic acid could lead to the discovery of compounds with improved biological activities.

Synthesis Methods

Colletrunic acid is synthesized by Colletotrichum fungi through the nonribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into peptides without the involvement of ribosomes. The biosynthesis of colletrunic acid involves the incorporation of four amino acids, namely, L-phenylalanine, L-valine, L-proline, and L-tryptophan, in a specific order.

Scientific Research Applications

Colletrunic acid has been found to exhibit various biological activities such as antifungal, antibacterial, antitumor, and immunosuppressive activities. It has been reported to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Colletrunic acid has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.

properties

CAS RN

104993-01-3

Product Name

Colletruncoic acid

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid

InChI

InChI=1S/C19H26O5/c1-11-7-14-4-3-13(12(2)19(14)17(22)8-11)5-6-15(20)9-16(21)10-18(23)24/h3-6,11,15-17,20-22H,7-10H2,1-2H3,(H,23,24)/b6-5+

InChI Key

KYDBWGRCKWMGOO-AATRIKPKSA-N

Isomeric SMILES

CC1CC(C2=C(C1)C=CC(=C2C)/C=C/C(CC(CC(=O)O)O)O)O

SMILES

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.